N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is an organic compound that features a benzamide core substituted with a 2-fluoro-5-nitrophenyl group and a 4-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide typically involves the reaction of 2-fluoro-5-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 2-fluoro-5-aminophenyl-4-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluoro-5-nitrobenzoic acid and 4-methylbenzamide.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the effects of fluorinated aromatic compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the fluoro and nitro groups can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-4-nitrophenyl)-4-methylbenzamide
- N-(2-chloro-5-nitrophenyl)-4-methylbenzamide
- N-(2-fluoro-5-nitrophenyl)-4-ethylbenzamide
Uniqueness
N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide is unique due to the specific positioning of the fluoro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The presence of the 4-methyl group further differentiates it from other similar compounds by affecting its steric and electronic properties .
Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c1-9-2-4-10(5-3-9)14(18)16-13-8-11(17(19)20)6-7-12(13)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPBDQSJXSDSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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